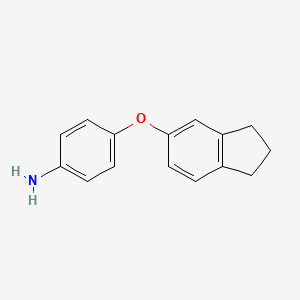
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an indene moiety linked to a phenylamine group through an ether linkage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 4-hydroxyphenylamine.
Etherification Reaction: The key step involves the etherification of 2,3-dihydro-1H-indene with 4-hydroxyphenylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives .
科学研究应用
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate protein functions and interactions through its phenylamine group. This modulation can affect various biological processes, including signal transduction and enzymatic activity .
相似化合物的比较
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yloxy)aniline: Similar structure but with an aniline group instead of phenylamine.
4-(2,3-Dihydro-1H-inden-5-yloxy)benzylamine: Contains a benzylamine group instead of phenylamine.
4-(2,3-Dihydro-1H-inden-5-yloxy)phenol: Features a phenol group instead of phenylamine.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is unique due to its specific combination of an indene moiety and a phenylamine group linked through an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
生物活性
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an indene moiety with a phenylamine group linked through an ether bond. This configuration contributes to its distinctive chemical properties and biological activities.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, modulating protein functions and influencing various biological processes such as:
- Signal Transduction : The compound may affect pathways involved in cell signaling.
- Enzymatic Activity : It has the potential to modulate the activity of certain enzymes, which can lead to significant biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against specific pathogens.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating potential efficacy in inhibiting cancer cell proliferation.
- Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, highlighting its relevance in biochemical studies.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound. Below is a summary of significant findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an IC50 value of 15 µM. |
| Study B | Anticancer Potential | Showed inhibition of cell growth in human colorectal carcinoma (HCT-116) with an IC50 value of 20 µM. |
| Study C | Proteomics Research | Identified interactions with specific proteins involved in metabolic pathways, suggesting a role in metabolic modulation. |
属性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYVFFHRWAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













